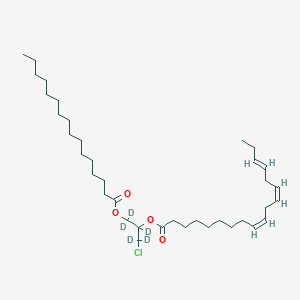
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate is a complex organic compound with a unique structure. This compound features a chlorinated and deuterated glycerol backbone esterified with a hexadecanoic acid and an octadecatrienoic acid. The presence of deuterium atoms and the specific configuration of double bonds in the octadecatrienoic acid moiety make this compound particularly interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate typically involves multiple steps:
Deuteration of Glycerol: The first step involves the selective deuteration of glycerol to obtain 1,1,2,3,3-pentadeuterio-glycerol. This can be achieved using deuterium oxide (D2O) in the presence of a suitable catalyst.
Chlorination: The deuterated glycerol is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 1-position.
Esterification: The chlorinated, deuterated glycerol is esterified with hexadecanoic acid and (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecatrienoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can target the ester linkages and the double bonds. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chlorine atom in the glycerol backbone can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Aqueous NaOH at elevated temperatures (50-60°C).
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a model molecule for studying the effects of deuteration on reaction mechanisms and kinetics. Its unique structure allows for detailed investigations into isotope effects and the behavior of complex esters.
Biology
In biological research, the compound can be used to study lipid metabolism and the role of deuterated lipids in cellular processes. Its incorporation into cell membranes can provide insights into membrane dynamics and stability.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The deuterated glycerol backbone can enhance the stability and bioavailability of ester-linked drugs, making it a valuable component in pharmaceutical formulations.
Industry
Industrially, the compound can be used in the development of advanced materials, such as deuterated polymers and coatings. Its unique properties can improve the performance and durability of these materials.
作用機序
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The deuterated glycerol backbone can alter the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, the compound can act as a substrate for esterases and lipases, leading to the release of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) octadecanoate: Similar structure but lacks the double bonds in the octadecatrienoic acid moiety.
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but has fewer double bonds in the fatty acid chain.
Uniqueness
The presence of three conjugated double bonds in the octadecatrienoic acid moiety and the deuterated glycerol backbone make (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate unique. These features confer distinct chemical and biological properties, such as enhanced stability and altered reactivity, which are not observed in similar compounds.
特性
分子式 |
C37H65ClO4 |
|---|---|
分子量 |
614.4 g/mol |
IUPAC名 |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5+,13-11-,18-17-/i33D2,34D2,35D |
InChIキー |
BQELFFWURYQYQN-KLOYLJJHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


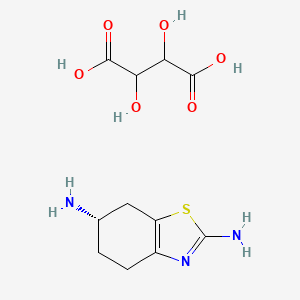


![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
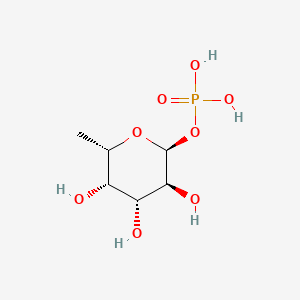
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
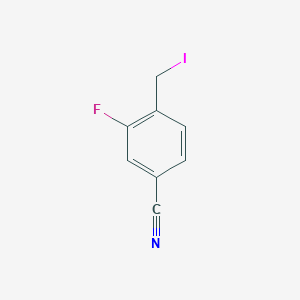
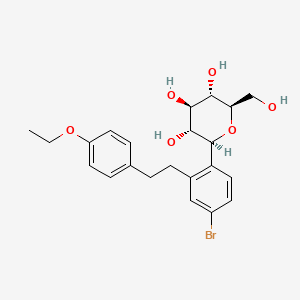
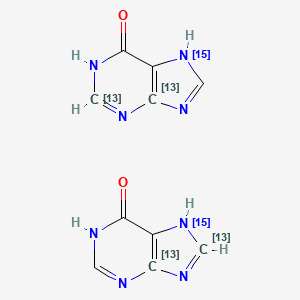

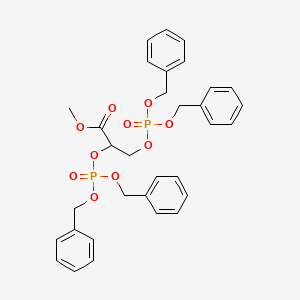

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
